molecular formula C8H8FNO3 B15309455 Methyl 3-amino-2-fluoro-4-hydroxybenzoate

Methyl 3-amino-2-fluoro-4-hydroxybenzoate

Cat. No.: B15309455
M. Wt: 185.15 g/mol
InChI Key: ZBOUMDYYXUAEKQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-fluoro-4-hydroxybenzoate typically involves the esterification of 3-amino-2-fluoro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-2-fluoro-4-oxobenzoate.

    Reduction: Formation of 3-amino-2-fluoro-4-hydroxybenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-fluoro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluorine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-hydroxybenzoate: Similar structure but lacks the fluorine atom.

    Methyl 4-fluoro-3-hydroxybenzoate: Similar structure but lacks the amino group.

    Methyl 3-bromo-4-hydroxybenzoate: Similar structure but contains a bromine atom instead of fluorine.

Uniqueness

Methyl 3-amino-2-fluoro-4-hydroxybenzoate is unique due to the combination of the amino, fluorine, and hydroxyl groups on the benzene ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 3-amino-2-fluoro-4-hydroxybenzoate

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,10H2,1H3

InChI Key

ZBOUMDYYXUAEKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)N)F

Origin of Product

United States

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